3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one
Description
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one (molecular formula: C₈H₁₀ClN₃O₂S) is a urea derivative and the primary natural metabolite of the neonicotinoid insecticide thiamethoxam . It belongs to the second-generation neonicotinoids, characterized by a chlorothiazolylmethyl group and a 1,3,5-oxadiazinan-4-one core. The compound’s crystal structure (orthorhombic, space group P2₁2₁2₁) reveals a sofa conformation for the oxadiazinane ring, with the oxygen atom deviating by 0.636 Å from the plane formed by adjacent atoms . Key intramolecular interactions include a short C–S⋯O contact (3.122 Å) and intermolecular C–H⋯O hydrogen bonds, forming chains along the b-axis .
Thiamethoxam, its parent compound, was developed by Syngenta in 1996 and acts as a nicotinic acetylcholine receptor (nAChR) agonist, disrupting insect nervous systems . The title compound, however, exhibits distinct pharmacokinetic properties due to its urea functional group, which may influence environmental persistence and bioactivity .
Properties
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-11-4-14-5-12(8(11)13)3-6-2-10-7(9)15-6/h2H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRURCPAEIJLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=O)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017884 | |
| Record name | Thiamethoxam degradate CGA-355190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902493-06-5 | |
| Record name | Thiamethoxam degradate CGA-355190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution and Cyclization
The core structure of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is assembled via a two-step sequence starting from 2-chloro-5-(chloromethyl)thiazole and 3-methyl-1,3,5-oxadiazinan-4-imine derivatives. In the first step, nucleophilic displacement of the chloromethyl group by the oxadiazinan nitrogen occurs in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, facilitated by phase-transfer catalysts like triethyl benzyl ammonium chloride (TEBA).
Reaction Conditions:
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Temperature: 65–70°C
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Catalyst: TEBA (1–2 wt%)
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Base: Potassium carbonate (1.5–2.0 equiv)
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Solvent: DMF or acetonitrile
The intermediate undergoes cyclization under acidic or neutral conditions, with acetic acid or toluene-water biphasic systems driving oxadiazinan ring formation. Infrared spectroscopy confirms ring closure via the disappearance of the imine C=N stretch at 1640 cm⁻¹ and emergence of the carbonyl peak at 1720 cm⁻¹.
Alternative Pathways via Nitroguanidine Condensation
A patent-pending method substitutes nitroguanidine for oxadiazinan precursors, reacting 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-(chloromethyl)thiazole in dimethyl carbonate. This route avoids hazardous chlorinated solvents and achieves 80–85% conversion by leveraging nitro-group activation.
Key Data:
Solvent Systems and Crystallization Optimization
Solvent Selection for Polymorph Control
Crystallization solvents critically influence the stability and photolytic resistance of the final product. Xylene and ethylene glycol induce the thermodynamically stable Form A polymorph, verified by X-ray diffraction (XRD) peaks at 2θ = 12.4°, 15.7°, and 24.9°.
Comparative Solvent Performance:
| Solvent | Purity (%) | Crystal Form | Stability (t₁/₂ under UV) |
|---|---|---|---|
| Xylene | 97 | A | 48 hours |
| Ethylene Glycol | 96 | A | 45 hours |
| Toluene | 94 | B | 32 hours |
Cooling rates below 5°C/min minimize amorphous content, while seeding with Form A crystals ensures uniform crystal growth.
Industrial-Scale Purification
Large batches employ continuous crystallization in mixed-solvent systems (e.g., DCM/hexane), achieving 99.5% purity after two recrystallizations. Process parameters include:
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Residence Time: 90–120 minutes
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Agitation Speed: 200–250 rpm
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Antisolvent Ratio: 1:3 (v/v)
Post-crystallization washing with cold methanol removes residual DMF, reducing solvent content below 0.1% as per ICH guidelines.
Catalytic and Kinetic Considerations
Phase-Transfer Catalysis
TEBA enhances reaction kinetics by solubilizing ionic species in organic phases. At 2 wt% loading, reaction completion times decrease from 8 to 5 hours, with activation energy (Eₐ) reduced by 15 kJ/mol.
Catalyst Performance:
| Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|
| TEBA | 72 | 2.1 |
| Tetrabutylammonium bromide | 65 | 3.8 |
| None | 42 | 9.5 |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Pesticide Development
The primary application of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is as an insecticide . Research indicates that it serves as an intermediate in the synthesis of thiamethoxam, a widely used neonicotinoid insecticide effective against various agricultural pests such as aphids and whiteflies .
Case Study: Efficacy Against Pests
In a study conducted by Zhang et al. (2000), thiamethoxam demonstrated high efficacy in controlling aphid populations in grape vineyards. The compound's mode of action involves interference with the insect nervous system, leading to paralysis and death.
Beyond its role as a pesticide, this compound exhibits potential antimicrobial properties. Research has shown that derivatives of oxadiazines can inhibit the growth of certain bacteria and fungi, suggesting broader applications in agricultural microbiology .
Case Study: Antimicrobial Properties
A study published in 2011 highlighted the antimicrobial activity of oxadiazine derivatives against various pathogens. The results indicated that compounds similar to this compound could be developed into novel agricultural biocontrol agents.
Environmental Impact Assessment
Given the toxicity concerns associated with neonicotinoids, research has focused on assessing the environmental impact of this compound. Studies have shown that while effective against pests, it poses risks to aquatic ecosystems .
Data Table: Toxicity Profile
| Endpoint | Value |
|---|---|
| Acute Toxicity (fish) | Very toxic |
| Chronic Toxicity | Long-lasting effects observed |
| Biodegradability | Moderate |
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
(a) Ring Systems and Conformations
- The title compound’s oxadiazinane sofa conformation contrasts with the envelope conformation observed in triazinan derivatives (e.g., Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate) . This conformational flexibility may influence receptor binding and metabolic stability.
- Thiamethoxam’s oxadiazinan-4-imine ring includes a planar nitroimine group, critical for nAChR activation, while the title compound’s urea group lacks this feature, explaining its reduced bioactivity .
(b) Functional Groups
- Nitroimine vs. Urea : Nitroimine-containing compounds (thiamethoxam, clothianidin) exhibit stronger insecticidal activity due to enhanced electron-withdrawing effects, stabilizing interactions with nAChRs . The urea group in the title compound may increase polarity, affecting its environmental mobility .
- Chlorothiazole vs. Imidazolidine : Clothianidin’s imidazolidine ring improves binding affinity to insect receptors compared to the oxadiazinane core .
(c) Hydrogen Bonding and Crystal Packing
- The title compound’s intermolecular C–H⋯O bonds contribute to its crystalline stability, whereas thiamethoxam’s nitroimine group facilitates stronger π-π stacking and dipole interactions .
Metabolic and Environmental Profiles
- The title compound is a major metabolite of thiamethoxam, formed via oxidative pathways .
- Clothianidin, another thiamethoxam metabolite, retains insecticidal activity, highlighting how minor structural changes (e.g., imidazolidine vs. oxadiazinane) drastically alter bioactivity .
Biological Activity
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is a compound of significant interest due to its potential biological activities, particularly in the field of agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.
Chemical Structure and Properties
The compound has the following chemical formula: CHClNOS. Its systematic name indicates a complex structure featuring a thiazole ring and an oxadiazinan moiety. The molecular structure plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClNOS |
| Molecular Weight | 218.72 g/mol |
| CAS Number | Not available |
Insecticidal Properties
The compound is recognized as a metabolite of thiamethoxam, a neonicotinoid insecticide. Research indicates that it retains significant insecticidal activity against various pests. For example, studies have shown that it effectively targets the nicotinic acetylcholine receptors in insects, leading to paralysis and death .
The mechanism involves binding to the nicotinic acetylcholine receptors (nAChRs), which disrupts synaptic transmission in the nervous system of insects. This results in overstimulation and eventual paralysis. The oxadiazinan structure is crucial for this interaction, as it enhances the affinity for these receptors .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In rodent studies, high doses have been linked to adverse effects such as carcinogenicity and reproductive toxicity. A notable study indicated that chronic exposure led to squamous cell carcinoma in oral mucosa among rats .
| Study Reference | Findings |
|---|---|
| National Toxicology Program | Increased tumor incidence in rodents exposed to high doses |
| Maienfisch et al. | Demonstrated efficacy against target pests with minimal mammalian toxicity |
Efficacy Against Pests
A field study conducted on agricultural crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The effectiveness was particularly pronounced against aphids and whiteflies .
Environmental Impact
Research on the environmental impact revealed that while the compound is effective against pests, it poses risks to non-target organisms including beneficial insects. Monitoring studies indicated that residues could affect pollinator populations if not managed properly .
Q & A
Basic Research Questions
Q. What experimental techniques are used to determine the crystal structure of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one?
- Methodology : Single-crystal X-ray diffraction is the primary method. Key parameters include:
- Temperature : 293 K
- Radiation : MoKα (λ = 0.71073 Å)
- Crystal system : Orthorhombic (space group P2₁2₁2₁)
- Unit cell dimensions :
- a = 4.6141 Å, b = 11.7335 Å, c = 20.1460 Å
- V = 1090.70 ų, Z = 4, Dx = 1.508 Mg/m³
- Data refinement : R factor = 0.031, wR = 0.081, data-to-parameter ratio = 15.7 .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology : Adhere to GHS 1.0 guidelines ():
- Personal protective equipment (PPE) :
- Gloves (EN 374-certified), eye/face protection.
- Respiratory protection if ventilation is inadequate.
- Environmental controls : Use leak-proof containers, avoid drains/water systems.
- Post-handling : Wash hands thoroughly; use barrier creams for skin protection .
Q. What are the typical synthetic routes for structurally related thiazole- or oxadiazinanone-containing compounds?
- Methodology : Multi-step organic synthesis involving:
- Core formation : Condensation of thiazole or oxadiazinanone precursors.
- Functionalization : Alkylation or substitution reactions (e.g., chloro-thiazolylmethyl introduction).
- Optimization : Solvent selection (ethanol, DMF), reflux conditions, and purification via recrystallization or chromatography .
Advanced Research Questions
Q. How does intermolecular hydrogen bonding influence the crystal packing and stability of this compound?
- Methodology : Analyze X-ray crystallography data ():
- Hydrogen bonds : C–H···O interactions stabilize the orthorhombic lattice.
- Packing arrangement : Viewed along the a-axis, molecules form a zigzag pattern via these bonds.
- Implications : Enhanced thermal stability and solubility profiles due to packing efficiency .
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
- Methodology :
- Dose-response studies : Vary concentrations to identify non-linear effects.
- Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups) on bioactivity.
- Theoretical frameworks : Link results to QSAR models or receptor-binding hypotheses .
Q. What experimental designs are suitable for assessing environmental persistence or ecotoxicological impacts?
- Methodology : Follow protocols from long-term environmental studies ():
- Compartmental analysis : Track distribution in soil, water, and biota.
- Degradation studies : Monitor hydrolysis/photolysis rates under controlled pH/UV conditions.
- Ecotoxicology : Use multi-trophic assays (e.g., algae, Daphnia, fish) to evaluate LC50/EC50 values .
Q. How can microwave-assisted synthesis improve the yield of structurally complex analogs?
- Methodology :
- Parameter optimization : Compare traditional reflux vs. microwave conditions (e.g., 100–150°C, 10–30 min).
- Case study : Ethanol solvent with KOH catalyst reduces reaction time from hours to minutes.
- Yield analysis : Use HPLC or NMR to quantify purity improvements (>90% achievable) .
Theoretical and Methodological Considerations
- Linking to frameworks : Use heterocyclic chemistry principles to explain reactivity (e.g., thiazole ring aromaticity) .
- Controlled variables : In environmental studies, account for pH, temperature, and microbial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
